6-cyclopropyl-1-methyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-1-METHYL-N~4~-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is notable for its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts.
Scientific Research Applications
6-CYCLOPROPYL-1-METHYL-N~4~-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridines and related heterocyclic compounds. For example:
- 1-METHYL-N~4~-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 6-CYCLOPROPYL-1-METHYL-N~4~-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H20N6O/c1-11-8-20-23(10-11)6-5-18-17(24)13-7-15(12-3-4-12)21-16-14(13)9-19-22(16)2/h7-10,12H,3-6H2,1-2H3,(H,18,24) |
InChI Key |
BBZFNUHZUPCUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCNC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4 |
Origin of Product |
United States |
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